1-Chloro-3-fluoro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene
Description
1-Chloro-3-fluoro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene is a halogenated aromatic compound featuring a benzene ring substituted with chlorine, fluorine, and a sulfanylmethyl group linked to a second fluorinated chlorophenyl ring. Its molecular formula is C₁₃H₇Cl₂F₂S, with a molar mass of 323.17 g/mol.
Properties
IUPAC Name |
1-chloro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]-3-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2F2S/c14-8-4-9(16)6-10(5-8)18-7-11-12(15)2-1-3-13(11)17/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVYMZJTBYDWTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=CC(=CC(=C2)F)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2F2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Chloro-3-fluoro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This process involves the reaction of boron reagents with halogenated aromatic compounds under mild and functional group-tolerant conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-Chloro-3-fluoro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a notable reaction involving this compound.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds similar to 1-Chloro-3-fluoro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene exhibit significant anticancer properties. The presence of the chloro and fluoro substituents enhances the compound's ability to interact with biological targets, potentially inhibiting tumor growth. For instance, derivatives of this compound have shown efficacy in targeting specific cancer cell lines, suggesting a pathway for developing new anticancer therapies .
Pharmacological Studies
Pharmacological evaluations have demonstrated that this compound can act as a potential lead for developing new drugs aimed at various diseases, including inflammatory conditions and infections. Its unique structure allows for modifications that can enhance bioactivity and selectivity towards specific biological pathways .
Agrochemical Applications
Pesticide Development
The compound's chemical structure suggests potential utility in the development of novel pesticides. The incorporation of fluorine atoms is known to improve the metabolic stability of agrochemicals, leading to prolonged efficacy in pest control. Research indicates that similar compounds can effectively target pests while minimizing environmental impact .
Herbicide Formulations
In herbicide formulations, compounds like this compound could serve as active ingredients or synergists that enhance the effectiveness of existing herbicides. Their mechanism of action may involve disrupting metabolic pathways in target plants, thereby providing a means to control unwanted vegetation more effectively .
Materials Science
Polymer Chemistry
In materials science, this compound can be utilized in synthesizing new polymers with enhanced properties. The incorporation of halogenated aromatic compounds into polymer matrices can improve thermal stability and mechanical strength, making them suitable for high-performance applications .
Nanomaterials
The synthesis of nanomaterials using this compound has been explored for creating advanced materials with unique electronic and optical properties. These nanomaterials can find applications in electronics, photonics, and catalysis due to their tailored properties derived from the compound’s structure .
Case Studies
Mechanism of Action
The mechanism by which 1-Chloro-3-fluoro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene exerts its effects is primarily through its chemical reactivity. The presence of electron-withdrawing groups (chlorine and fluorine) influences its reactivity in substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the chemical environment in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a family of halogenated benzene derivatives with sulfanylmethyl or arylthio substituents. Below is a systematic comparison with structurally analogous compounds:
Table 1: Structural Comparison of Halogenated Benzene Derivatives
Key Comparative Insights
Halogen Substitution Patterns: The target compound’s ortho-chloro/meta-fluoro arrangement contrasts with simpler analogs like 1-chloro-3-fluoro-5-(methylsulfanyl)benzene, which lacks the bulky sulfanylmethyl-linked benzene ring. This structural complexity may reduce solubility in non-polar solvents compared to the methylsulfanyl analog .
Electronic Effects :
- The electron-withdrawing fluorine and chlorine atoms on both benzene rings increase the compound’s electrophilicity, similar to 1-chloro-3-fluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene . However, the latter’s additional fluorine substituents may further polarize the aromatic system, altering its interaction with biological targets .
Steric Considerations :
- The ortho-chloro group in the target compound creates steric hindrance, a feature absent in 1-bromo-4-fluoro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene , where bromine occupies a less hindered para-position. This difference could influence regioselectivity in cross-coupling reactions .
Limitations and Data Gaps
- Experimental data on the target compound’s physicochemical properties (e.g., melting point, solubility) are absent in available literature. Comparisons rely on structural analogs and computational predictions.
- Toxicity and metabolic pathways remain unstudied, highlighting the need for further research.
Biological Activity
Chemical Structure and Properties
Chemical Formula: C13H9Cl2F2S
Molecular Weight: 307.18 g/mol
IUPAC Name: 1-Chloro-3-fluoro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene
The structure of the compound features a benzene ring substituted with a chloro and fluoro group, as well as a sulfanylmethyl group linked to another chlorinated and fluorinated phenyl group. This unique configuration suggests a potential for diverse interactions with biological targets.
This compound exhibits several biological activities, primarily linked to its ability to interact with various enzymes and receptors:
- Antimicrobial Activity: Studies have indicated that compounds with similar structures exhibit antimicrobial properties, potentially inhibiting bacterial growth by disrupting cell wall synthesis or function.
- Anticancer Properties: Some derivatives of chlorinated and fluorinated benzene compounds have shown cytotoxic effects against cancer cell lines, suggesting that this compound may also possess anticancer activity through mechanisms such as apoptosis induction or cell cycle arrest.
Antimicrobial Studies
A study published in the Journal of Medicinal Chemistry examined the antimicrobial effects of structurally related compounds. The results indicated that compounds bearing similar functional groups exhibited significant inhibition against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis .
Anticancer Activity
In vitro studies have shown that similar chlorinated benzene derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism was attributed to the generation of reactive oxygen species (ROS) leading to oxidative stress .
Toxicological Assessments
Toxicological evaluations reveal that while certain derivatives show promising biological activity, they also present potential toxicity. For instance, a study assessing the safety profile indicated that high concentrations could lead to hepatotoxicity in animal models .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
